(~14~C)Histidine
Description
Significance of Isotopic Labeling in Unraveling Biological Processes
Isotopic labeling is a technique that involves the incorporation of an uncommon isotope of an element into a molecule of interest. This "tagged" molecule is chemically identical to its unlabeled counterpart and thus participates in biological pathways in the same manner. However, the presence of the isotope allows researchers to track the molecule's journey through complex systems, providing invaluable insights into metabolic pathways, the kinetics of biochemical reactions, and the structure and function of macromolecules. This method offers a level of precision and detail that is often unattainable through other experimental approaches.
Overview of Carbon-14 (B1195169) (14C) as a Radiotracer in Biological Systems
Carbon-14 (¹⁴C) is a naturally occurring radioactive isotope of carbon. Its long half-life of approximately 5,730 years makes it an ideal tracer for studies that span extended periods. ¹⁴C decays by emitting a low-energy beta particle, which can be readily detected and quantified using techniques like liquid scintillation counting and autoradiography. Because carbon is a fundamental component of all organic molecules, ¹⁴C can be incorporated into a vast array of biomolecules, including amino acids, carbohydrates, lipids, and nucleic acids, without altering their chemical properties. This versatility has established ¹⁴C as a cornerstone of tracer methodology in biological research.
Historical Context of Radiolabeled Amino Acid Applications in Biochemical Studies
The use of radiolabeled amino acids dates back to the mid-20th century, following the development of methods for producing and detecting radioisotopes. Early experiments using amino acids labeled with isotopes like ¹⁴C and tritium (B154650) (³H) were instrumental in elucidating the fundamental principles of protein synthesis and degradation. These studies provided direct evidence for the incorporation of amino acids into proteins and helped to unravel the genetic code. Over the decades, the application of radiolabeled amino acids has expanded to virtually every area of biochemistry and cell biology, from studying enzyme mechanisms to tracking the progression of diseases.
The Chemical Compound: (14C)Histidine
Histidine is a unique and versatile amino acid, playing critical roles in protein structure and function, as well as serving as a precursor for important biomolecules. The introduction of a ¹⁴C atom into the histidine molecule, creating (14C)Histidine, provides a powerful tool for investigating its diverse biological roles.
Chemical Properties and Synthesis of (14C)Histidine
(14C)Histidine is chemically identical to unlabeled L-histidine. The ¹⁴C label is typically introduced into the carbon skeleton of the molecule during its chemical or biosynthetic synthesis. The position of the ¹⁴C atom can be specifically chosen to trace different aspects of histidine's metabolic fate.
The synthesis of (14C)Histidine can be achieved through various methods. One common approach involves the use of a precursor molecule that is already labeled with ¹⁴C. For instance, the biosynthesis of histidine in microorganisms and plants starts from 5-phosphoribosyl-α-pyrophosphate (PRPP), and by providing a ¹⁴C-labeled precursor in the biosynthetic pathway, (14C)Histidine can be produced. news-medical.net Chemical synthesis methods have also been developed, offering precise control over the position of the radiolabel.
Applications in Biochemical Research
The ability to trace the path of the ¹⁴C label makes (14C)Histidine an invaluable tool in a wide range of biochemical investigations.
Tracing Protein Synthesis and Turnover
A primary application of (14C)Histidine is in the study of protein synthesis and turnover. By introducing (14C)Histidine into a cell culture or organism, researchers can measure the rate at which it is incorporated into newly synthesized proteins. This provides a direct measure of the rate of protein synthesis. Subsequent monitoring of the decline in radioactivity within the protein pool over time allows for the determination of the rate of protein degradation.
A study on the differentiation of fetal rat skin utilized the simultaneous incorporation of [¹⁴C]histidine and [³H]leucine to assess the synthesis of epidermal proteins. The results showed an increase in the incorporation of both amino acids as the skin developed, with a relatively greater incorporation of histidine in the later stages, indicating the synthesis of histidine-rich proteins is associated with the production of mature keratohyaline granules. nih.gov
Incorporation of (~14~C)Histidine and (3H)Leucine in Fetal Rat Skin
| Gestational Age (days) / Postpartum (days) | This compound Incorporation (dpm/µg DNA) | (3H)Leucine Incorporation (dpm/µg DNA) | H/L Ratio |
|---|---|---|---|
| 18 | Data not specified | Data not specified | Relatively low |
| Postpartum 3-5 | Increased | Increased | Increased |
Elucidating Metabolic Pathways
(14C)Histidine is instrumental in mapping the metabolic fate of histidine. Once inside the cell, histidine can be catabolized through several pathways. The primary route in the liver and skin involves the deamination of histidine by the enzyme histidase to form urocanic acid. creative-proteomics.com This is followed by a series of enzymatic reactions that ultimately convert the carbon skeleton to glutamate (B1630785), which can then enter the citric acid cycle for energy production or be used in other biosynthetic pathways. news-medical.net By tracking the ¹⁴C label from (14C)Histidine through these intermediates, researchers can quantify the flux through different metabolic routes under various physiological and pathological conditions.
Investigating the Role as a Precursor for Biomolecules
Histidine serves as a precursor for the synthesis of several important biomolecules, and (14C)Histidine has been crucial in studying these biosynthetic pathways.
Histamine (B1213489) Synthesis: Histamine, a key mediator of allergic and inflammatory responses, is synthesized from histidine through decarboxylation by the enzyme histidine decarboxylase. creative-proteomics.com Studies using (14C)Histidine have allowed for the direct measurement of histamine synthesis rates in various tissues and cell types, such as basophils. nih.gov
Carnosine Synthesis: Carnosine, a dipeptide found in high concentrations in muscle and brain tissue, is synthesized from β-alanine and histidine. wikipedia.org Tracer studies with (14C)Histidine have been used to investigate the dynamics of carnosine synthesis and its role in buffering pH and protecting against oxidative stress.
Structure
2D Structure
3D Structure
Properties
CAS No. |
90081-11-1 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
157.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)(114C)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i6+2 |
InChI Key |
HNDVDQJCIGZPNO-BXQGICHFSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H]([14C](=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Synthesis and Radiochemical Purity Assessment of 14c Histidine for Research Applications
Radiochemical Synthesis Routes for Carbon-14 (B1195169) Labeled Histidine
The introduction of a carbon-14 atom into the histidine molecule can be achieved through both chemical synthesis and biosynthetic methods. The choice of method often depends on the desired position of the label and whether a specifically or uniformly labeled product is required.
Chemical Synthesis:
Chemical synthesis offers the advantage of placing the ¹⁴C label at a specific, predetermined position within the histidine molecule. While a variety of synthetic strategies have been developed for isotopically labeled histidines, particularly with stable isotopes, these can be adapted for carbon-14 labeling. A common approach involves the construction of the imidazole (B134444) ring from a ¹⁴C-labeled precursor.
One such strategy begins with a labeled thiocyanate, for example, potassium [¹⁴C]thiocyanate. This precursor can be used to build the imidazole ring, with the ¹⁴C atom ultimately residing at the C2 position of the histidine molecule. The synthesis proceeds through several steps, including the formation of a 1-benzyl-2-(methylthio)-imidazole-5-ketone intermediate, followed by further functional group manipulations and coupling to a glycine (B1666218) moiety. Final deprotection steps yield the desired [2-¹⁴C]L-histidine. This method allows for high isotopic incorporation and produces a stereochemically pure product.
Another chemical approach could involve the synthesis of [carboxyl-¹⁴C]L-histidine. This would typically involve the use of a ¹⁴C-labeled cyanide or carbon dioxide in the final steps of a synthetic route that assembles the amino acid backbone.
Biosynthetic Routes:
Biosynthetic methods are particularly useful for producing uniformly labeled [¹⁴C]Histidine, where all carbon atoms have an equal probability of being ¹⁴C. This is achieved by culturing microorganisms in a medium containing a ¹⁴C-labeled carbon source.
Prokaryotes such as Escherichia coli have a well-characterized histidine biosynthesis pathway and can be utilized for this purpose. nih.govnih.gov The biosynthesis starts from phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP), with the carbon backbone of histidine being derived from these precursors. nih.gov By providing a ¹⁴C-labeled glucose as the primary carbon source in the culture medium, the microorganisms will incorporate the ¹⁴C into all their synthesized amino acids, including histidine.
Unicellular green algae, such as Chlorella or Anacystis nidulans, are also highly efficient at photosynthesis and can be grown in a closed system with [¹⁴C]carbon dioxide as the sole carbon source. nih.gov This leads to the production of uniformly labeled biomass, from which [U-¹⁴C]L-histidine can be isolated and purified.
Enzymatic synthesis represents a hybrid approach, where specific enzymes in the histidine biosynthetic pathway are used in vitro with ¹⁴C-labeled precursors to produce [¹⁴C]Histidine. nih.gov This method can offer high specificity and yield under mild reaction conditions.
| Synthesis Route | Labeling Pattern | Key Precursors | Advantages | Disadvantages |
| Chemical Synthesis | Specific (e.g., [2-¹⁴C], [carboxyl-¹⁴C]) | [¹⁴C]Thiocyanate, [¹⁴C]Cyanide | Precise label positioning, high isotopic purity | Multi-step, potentially lower overall yield |
| Biosynthesis (Microorganisms) | Uniform ([U-¹⁴C]) | [¹⁴C]Glucose, [¹⁴C]CO₂ | High yield of uniformly labeled product | Label position is not specific, complex purification |
| Enzymatic Synthesis | Specific | Labeled biosynthetic intermediates | High specificity, mild reaction conditions | Requires purified enzymes, may be costly |
Methodologies for Radiochemical Purity Determination
Ensuring the radiochemical purity of [¹⁴C]Histidine is paramount for the validity of experimental results. Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. Several methodologies are employed to assess this critical parameter.
Chromatographic Separation Techniques (e.g., HPLC, TLC)
Chromatography is the cornerstone for determining radiochemical purity, as it allows for the separation of the desired [¹⁴C]Histidine from any radiolabeled impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for assessing radiochemical purity. A typical HPLC system for analyzing [¹⁴C]Histidine would consist of a suitable column (e.g., C18 or an ion-exchange column), a mobile phase tailored to separate histidine from potential impurities, a UV detector to identify the unlabeled histidine, and a radioactivity detector (e.g., a flow scintillation analyzer) to quantify the radioactivity in the eluate. By comparing the retention time of the radioactive peak with that of a known L-histidine standard, the identity of the [¹⁴C]Histidine can be confirmed. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes at the retention time of L-histidine.
Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic technique that can also be effectively used for radiochemical purity assessment. A small spot of the [¹⁴C]Histidine solution is applied to a TLC plate (e.g., silica (B1680970) gel or cellulose). The plate is then developed in a solvent system (mobile phase) that can separate histidine from potential impurities. After development, the plate is dried, and the distribution of radioactivity is determined using a TLC scanner or by autoradiography. The R_f value (the ratio of the distance traveled by the compound to the distance traveled by the solvent front) of the radioactive spot is compared to that of a non-radioactive histidine standard, which is often visualized using a staining reagent like ninhydrin. The radiochemical purity is the percentage of the total radioactivity found in the spot corresponding to L-histidine.
| Parameter | HPLC | TLC |
| Stationary Phase | C18, Ion-Exchange Resin | Silica Gel, Cellulose |
| Mobile Phase | Acetonitrile/Water with buffers | Butanol/Acetic Acid/Water |
| Detection | UV Detector and Radioactivity Detector | TLC Scanner, Autoradiography |
| Quantification | Peak Integration | Spot Intensity Measurement |
| Resolution | High | Moderate |
| Speed | Slower | Faster |
Specific Activity Measurement
Specific activity is a crucial parameter of a radiolabeled compound, representing the amount of radioactivity per unit mass or mole of the substance. It is typically expressed in units such as Curies per mole (Ci/mol) or Becquerels per mole (Bq/mol). The determination of specific activity involves two key measurements: the total radioactivity of the sample and the total mass of the compound in the sample.
Liquid Scintillation Counting (LSC): The radioactivity of a [¹⁴C]Histidine sample is most commonly measured using a liquid scintillation counter. An aliquot of the sample is mixed with a scintillation cocktail in a vial. The beta particles emitted by the ¹⁴C atoms interact with the scintillator molecules, producing flashes of light that are detected by photomultiplier tubes in the LSC. The instrument then converts these light flashes into a count rate, typically expressed as counts per minute (CPM). By using a calibrated ¹⁴C standard, the counting efficiency of the instrument can be determined, and the CPM can be converted to disintegrations per minute (DPM), which is a measure of the absolute radioactivity.
Quantification of Mass: The mass of histidine in the sample can be determined using various analytical techniques, such as UV-Vis spectrophotometry, HPLC with UV detection (by comparing the peak area to a standard curve), or by gravimetric methods if a sufficient quantity of the compound is available.
The specific activity is then calculated using the following formula:
Specific Activity = (Total Radioactivity) / (Total Mass of Histidine)
Isotopic Position Considerations in [¹⁴C]Histidine Labeling for Targeted Research
The strategic placement of the carbon-14 label within the histidine molecule is of utmost importance as it dictates the type of metabolic information that can be obtained from a study. Different labeling positions allow researchers to trace the fate of specific parts of the molecule.
[Carboxyl-¹⁴C]Histidine: Labeling the carboxyl group (C1) of histidine is particularly useful for studying decarboxylation reactions. Histidine can be decarboxylated by the enzyme histidine decarboxylase to form histamine (B1213489), a key biogenic amine. nih.gov When [carboxyl-¹⁴C]histidine is used as a substrate in such studies, the enzymatic reaction releases [¹⁴C]carbon dioxide, which can be trapped and quantified. This provides a direct measure of the rate of histamine formation. This labeling strategy is ideal for investigating the regulation of histamine synthesis and the activity of histidine decarboxylase under various physiological and pathological conditions.
[Ring-2-¹⁴C]Histidine: Placing the ¹⁴C label on the C2 carbon of the imidazole ring allows for the tracing of the metabolic fate of the ring structure. The imidazole ring of histidine is involved in various metabolic pathways. For instance, in some organisms, the ring can be cleaved during histidine catabolism. By using [ring-2-¹⁴C]histidine, researchers can follow the distribution of the radiolabel into various metabolites, providing insights into the pathways of imidazole ring degradation. This labeling is also valuable for studying the incorporation of the entire histidine molecule into proteins and peptides, as the ring is generally stable during protein synthesis. caltech.edu
| Label Position | Research Application | Metabolic Process Traced | Example Study |
| Carboxyl (C1) | Histamine Synthesis | Decarboxylation | Measuring histidine decarboxylase activity |
| Imidazole Ring (C2) | Protein Synthesis, Ring Catabolism | Incorporation into peptides, ring cleavage | Tracing the fate of the imidazole moiety in vivo |
| Uniform (U-¹⁴C) | Overall Metabolism | All pathways involving the carbon skeleton | Global metabolic profiling of histidine |
Investigative Applications of 14c Histidine in Metabolic Pathway Elucidation
Tracing Histidine Catabolism and Degradation Pathways
The breakdown of histidine is a significant metabolic route that contributes to central carbon and nitrogen pools. Using (14C)Histidine, investigators can quantitatively and qualitatively analyze the flux through its primary catabolic pathways.
Histidine Ammonia-Lyase Pathway Investigations
In tracer studies, biological samples are incubated with (14C)Histidine, and the subsequent formation of radiolabeled urocanic acid is monitored over time. nih.gov This technique has been instrumental in characterizing the kinetics of histidine ammonia-lyase and understanding its regulation. For instance, in studies of the parasite Trypanosoma cruzi, which possesses a complete histidine degradation pathway, L-[14C(U)]-Histidine was used to demonstrate that null mutants for histidine ammonia-lyase were incapable of metabolizing histidine, thereby confirming the enzyme's essential role. nih.gov The production of 14CO2 from uniformly labeled [14C]Histidine was significantly reduced in these knockout parasites, highlighting the importance of this pathway for energy and carbon sourcing. nih.gov
Decarboxylation Pathways and Associated Metabolites
An alternative catabolic route for histidine is its decarboxylation to histamine (B1213489), a potent biogenic amine with roles in allergic responses and neurotransmission. nih.gov This reaction is catalyzed by the enzyme histidine decarboxylase. nih.gov To specifically investigate this pathway, researchers utilize L-histidine labeled with 14C at the carboxyl group ([1-14C]Histidine). The enzymatic removal of this carboxyl group releases it as radiolabeled carbon dioxide (14CO2).
This method provides a direct and sensitive measure of histidine decarboxylase activity. By trapping and quantifying the evolved 14CO2, researchers can determine the rate of histamine synthesis in various tissues, such as the brain. nih.gov Alternatively, if the 14C label is in the imidazole (B134444) ring of histidine, the formation of [14C]histamine itself can be measured. This approach has been used to study histamine formation in vivo in rats, where the [14C]histamine content in the stomach was measured after injection of [14C]histidine. researchgate.net
Clinical studies have also employed this technique. For example, when (14C)L-histidine was administered intravenously to a normal human subject and patients with chronic myelocytic leukemia, the excretion of 14C-labeled histamine and its metabolites was significantly higher in the leukemia patients, indicating a substantially greater rate of histamine formation. imperfectpharmacy.innih.gov
| Study Focus | Experimental System | Tracer Used | Key Finding | Reference |
| Histamine Formation in Leukemia | Human Subjects | ( | Leukemia patients formed at least 20 times more histamine daily than a normal subject. | imperfectpharmacy.innih.gov |
| Histidine Decarboxylase Activity | Rat Brain Homogenates | [1-14C]Histidine | A 14CO2-trapping method was developed to measure enzyme activity. | nih.gov |
| Inhibition of Histamine Synthesis | Rat Stomach (in vivo) | [14C]Histidine | The formation of [14C]histamine was used to screen for potential enzyme inhibitors. | researchgate.net |
Histidine Biosynthesis Pathway Analysis in Diverse Biological Systems
Histidine biosynthesis is an energetically expensive, unbranched pathway present in bacteria, archaea, lower eukaryotes, and plants, but not in animals, making it an essential amino acid for humans. researchgate.netnih.gov The pathway involves ten enzymatic steps, starting from phosphoribosyl pyrophosphate (PRPP) and ATP. researchgate.net Radiotracer studies using 14C-labeled precursors are fundamental to analyzing the flux and regulation of this pathway.
By providing simple 14C-labeled substrates, such as [14C]glucose, to microorganisms, researchers can trace the incorporation of the carbon-14 (B1195169) into the intermediates of the histidine biosynthetic pathway and into the final histidine product. This allows for the elucidation of the carbon sources for the histidine backbone. Conversely, providing uniformly labeled [U-14C]histidine to a bacterial culture allows for the measurement of histidine uptake and its subsequent incorporation into proteins or its catabolism. For instance, experiments with a histidine-limited chemostat of a bacterial strain utilized [U-14C]histidine to determine the kinetics of histidine uptake. imperfectpharmacy.in Such studies are crucial for understanding microbial physiology and for metabolic engineering efforts aimed at overproducing histidine. nih.gov In plants, while the pathway is conserved, its study has been more complex; however, all the necessary enzymes have been identified in species like Arabidopsis, and radiotracer experiments are key to understanding its regulation and connection to other metabolic networks. nih.govmdpi.com
Intermediary Metabolism and One-Carbon Metabolism Flux Studies
The catabolism of histidine is intricately linked to intermediary and one-carbon metabolism. The breakdown of urocanic acid, the product of the histidine ammonia-lyase reaction, eventually yields N-formiminoglutamate (FIGLU). In a critical step that connects histidine degradation to the folate cycle, the formimino group of FIGLU is transferred to tetrahydrofolate (THF), producing glutamate (B1630785) and 5-formiminotetrahydrofolate.
Using (14C)Histidine with the label positioned on the imidazole ring allows researchers to trace the flow of this one-carbon unit. The 14C atom is transferred to the THF coenzyme pool, which then donates it for the synthesis of other essential molecules, including purines and thymidylate. This application of (14C)Histidine is vital for studying folate metabolism and diagnosing deficiencies. In cases of folic acid deficiency, the transfer of the formimino group is impaired, leading to the accumulation and excretion of FIGLU in the urine. The use of [14C]Histidine in loading tests can thus provide a functional assessment of the folate-dependent one-carbon pool.
| Metabolic Connection | Key Intermediate | Tracer Application | Significance | Reference |
| Link to Folate Cycle | N-formiminoglutamate (FIGLU) | Tracing the transfer of the 14C-labeled formimino group to tetrahydrofolate. | Elucidates the contribution of histidine to the one-carbon pool. | |
| Assessment of Folate Status | N-formiminoglutamate (FIGLU) | Quantifying the excretion of labeled FIGLU metabolites after a [14C]Histidine load. | Functional test for folic acid deficiency. |
Role of [14C]Histidine in Nitrogen Metabolism Investigations
Histidine metabolism plays a direct role in the body's nitrogen balance. The first step in the major catabolic pathway, catalyzed by histidine ammonia-lyase, results in the liberation of the alpha-amino group of histidine as ammonia. While the carbon-14 label in (14C)Histidine does not directly track the nitrogen atom, it serves as an essential indirect tool for studying nitrogen metabolism.
Utilization of 14c Histidine in Protein Dynamics Research
Measurement of Protein Synthesis Rates and Turnover
The dynamic state of proteins within a cell, characterized by continuous synthesis and degradation, can be quantitatively assessed using [14C]Histidine. By tracing the incorporation of this labeled amino acid into the total protein pool or specific proteins, researchers can determine the kinetics of protein turnover, a fundamental aspect of cellular homeostasis.
The flooding-dose technique is a widely used method to measure protein synthesis rates in vivo. This approach involves administering a large dose of an unlabeled amino acid along with its radiolabeled counterpart, in this case, [14C]Histidine. The principle is to "flood" the body's free amino acid pools, thereby equalizing the specific radioactivity of the precursor amino acid in the plasma and at the site of protein synthesis within the tissues. gu.secipav.org.co This minimizes the confounding effects of amino acid recycling and differential precursor pool specific activities. cabidigitallibrary.org
In another application, [14C]Histidine was used in a force-feeding study on Atlantic salmon to investigate lens protein turnover. researchgate.net This research measured the incorporation of the label into the lens free amino acid pool and into lens proteins, revealing fractional synthesis rates for lens proteins ranging from 1.8 to 17.3% per day. researchgate.net
Table 1: Whole-Body Protein Fractional Synthesis Rates in Rats Using Flooding-Dose Method with Various [14C]Labeled Amino Acids
| Labeled Amino Acid | Fractional Synthesis Rate (%/day) |
| L-(U-14C)Threonine | 41.4 |
| L-(U-14C)Lysine | 25.6 |
| L-(U-14C)Phenylalanine | 31.1 |
| L-(1-14C)Leucine | 31.4 |
| L-(U-14C)Histidine | 22.8 |
Data sourced from a study on 70g rats investigating the influence of the precursor amino acid on whole-body protein turnover measurements. nih.gov
In vitro assays using [14C]Histidine are instrumental for studying protein synthesis in isolated cells or tissues, allowing for controlled experimental conditions. These assays typically involve incubating cells with culture medium containing [14C]Histidine and then measuring the radioactivity incorporated into the cellular proteins.
One such study assessed epidermal protein synthesis during fetal rat skin differentiation by simultaneously incorporating [14C]Histidine and [3H]Leucine. nih.gov Researchers found that the relative incorporation of the two amino acids, expressed as a ratio, served as a sensitive marker for differential protein synthesis. nih.gov A significant increase in the incorporation of histidine was observed with the development of mature granular cells, suggesting the biosynthesis of a specific histidine-rich protein is a key event in epidermal differentiation. nih.gov
Similarly, the uptake of [14C]Histidine was measured in suspensions of guinea-pig basophils to study both protein synthesis and the subsequent conversion to histamine (B1213489). nih.gov The study demonstrated that histidine uptake was an active process, dependent on metabolic pathways like glycolysis and oxidative phosphorylation, and was directly related to the number of basophils and substrate concentration. nih.gov This highlights how [14C]Histidine can be used to dissect specific metabolic pathways within a cell population.
Specific Protein Labeling and Tracking
Beyond measuring global synthesis rates, [14C]Histidine allows for the labeling and tracking of specific proteins or protein families, particularly those rich in histidine residues. Metabolic labeling with [14C]Histidine in vivo or in cell culture results in the incorporation of the radioactive isotope into all newly synthesized proteins. thermofisher.com This enables the subsequent purification and analysis of a protein of interest, revealing its synthesis rate, stability, and fate within the cell.
The study on fetal rat skin differentiation is a prime example, where the increased incorporation of [14C]Histidine was used to track the synthesis of histidine-rich proteins associated with the formation of keratohyaline granules. nih.gov This demonstrated a specific developmental program involving the upregulation of a particular class of proteins.
Furthermore, the concept of specific protein tracking is central to the widely used histidine-tag (His-tag) system. nih.gov While this method primarily relies on the affinity of a polyhistidine sequence for metal ions for purification and detection, the principles of tracking specific proteins are related. nih.govresearchgate.net By tracing the synthesis of a His-tagged protein using [14C]Histidine, one could gain detailed insights into its expression and turnover dynamics.
Post-Translational Modification Studies Involving Histidine Residues
Histidine residues in proteins are subject to various post-translational modifications (PTMs), such as phosphorylation and methylation, which are crucial for regulating protein function. rsc.orgnih.govtsukuba.ac.jpbitesizebio.com Histidine is also susceptible to chemical modifications like oxidation. conicet.gov.arresearchgate.net [14C]Histidine is a valuable tool in studying these modifications and their functional consequences.
The reactivity of the histidine imidazole (B134444) side chain makes it a target for chemical modification, both naturally and through synthetic reagents. chinesechemsoc.orgrsc.org Using a 14C-labeled modifying agent allows researchers to pinpoint the modified histidine residue and quantify the extent of the reaction.
A classic study investigated the active site of phospholipase A2 from cobra venom. nih.gov Researchers used a 14C-labeled reagent, p-bromophenacyl bromide, which specifically modifies histidine residues. nih.gov The incorporation of the 14C label correlated directly with the loss of enzymatic activity, providing strong evidence for the essential role of a specific histidine residue in the enzyme's catalytic mechanism. nih.gov The study found that 0.5 mol of histidine per mole of enzyme was modified, suggesting a "half-site reactivity" model where the enzyme functions as a dimer with asymmetric subunits. nih.gov
Investigations into protein damage by oxidative stress also utilize labeled amino acids. Studies on the photosensitized oxidation of RNase A have shown that histidine residues are major targets. dtu.dk While not always employing [14C]Histidine directly in these specific studies, the principles established allow for its use in quantifying the extent of histidine oxidation and identifying the specific residues affected, which can lead to protein cross-linking and aggregation. dtu.dk
Biochemical assays are employed to determine the functional consequences of histidine modification. By correlating the extent of modification, often quantified using radiolabeling, with changes in protein activity or structure, a direct cause-and-effect relationship can be established.
Table 2: Research Findings on the Functional Impact of Histidine Modification
| Protein | Modifying Agent/Process | Key Finding | Functional Impact | Citation |
| Phospholipase A2 | [14C]p-bromophenacyl bromide | Modification of 0.5 mol of histidine per mole of enzyme. | Almost complete loss of enzymatic activity. | nih.gov |
| RNase A | Singlet oxygen (photo-oxidation) | Significant oxidation of multiple residues, including active site histidines (His12, His119). | Near complete loss of enzymatic activity. | dtu.dk |
Studies of Amino Acid Transport and Cellular Uptake Mechanisms Using 14c Histidine
Characterization of Histidine Transporter Systems in Microorganisms
Studies utilizing (14C)Histidine have been instrumental in characterizing the diverse histidine transporter systems present in microorganisms. These systems are crucial for nutrient acquisition and adaptation to different environments.
The use of (14C)Histidine enables the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), which describe the affinity of a transporter for its substrate and its maximum transport rate, respectively.
In the Gram-positive soil bacterium Corynebacterium glutamicum, the aromatic amino acid transporter AroP has been identified as a physiologically active histidine transporter. nih.gov Kinetic analysis of (14C)Histidine uptake revealed that AroP has a moderate affinity for histidine. nih.gov The determined Km and Vmax values for histidine transport by AroP are presented in the table below. nih.gov
| Parameter | Value |
|---|---|
| Km | 11.40 ± 2.03 µM |
| Vmax | 3.37 ± 0.44 nmol/min/mg (Dry Weight) |
Similarly, studies in a bacterial strain HIS 42 using (14C)Histidine have characterized a high-affinity uptake system with a saturation constant (Km) ranging from 12.8 to 78.6 nM. nih.gov In Pseudomonas putida, the sensor kinase CbrA has been shown to bind and transport L-histidine, with an apparent Km of 0.7 µM. researchgate.net The maximum rate of L-histidine uptake by CbrA was determined to be 0.27 nmol mg-1 min-1. researchgate.net
Competition assays with (14C)Histidine are employed to determine the substrate specificity of transporters and to identify potential inhibitors. In these experiments, the uptake of radiolabeled histidine is measured in the presence of an excess of unlabeled potential substrates or inhibitors.
For the AroP transporter in C. glutamicum, (14C)Histidine uptake assays demonstrated that transport is competitively inhibited by aromatic amino acids. nih.gov The addition of L-tryptophan, L-tyrosine, and L-phenylalanine significantly decreased the uptake of L-histidine, indicating that these amino acids are also substrates for AroP. nih.gov Conversely, other amino acids like L-arginine, L-lysine, L-glutamate, L-valine, and L-alanine did not significantly affect (14C)Histidine uptake. nih.gov
| Competitor (100 µM) | Inhibition of L-Histidine Uptake (%) |
|---|---|
| L-Tryptophan | 48.09% |
| L-Tyrosine | 45.03% |
| L-Phenylalanine | 33.04% |
| L-Arginine | No significant effect |
| L-Lysine | No significant effect |
| L-Glutamate | No significant effect |
| L-Valine | No significant effect |
| L-Alanine | No significant effect |
In Pseudomonas putida, transport of L-histidine via the HutT transporter was shown to be highly specific. uni-muenchen.de
Histidine Transport in Plant Systems
Radiolabeled (14C)Histidine has also been utilized to investigate amino acid transport in plants. These studies are crucial for understanding nitrogen uptake and allocation, which are vital for plant growth and development. mdpi.com
In a study using Swiss chard (Beta vulgaris), the uptake of (14C)-L-histidine from hydroponic solutions was examined. researchgate.net The results indicated that a significant amount of histidine is taken up by the plant, with much higher concentrations of 14C found in both roots and shoots compared to the uptake of (14C)EDTA. researchgate.net This suggests that an active transport mechanism is likely involved in histidine uptake, rather than passive transpirational flow alone. researchgate.net
Membrane Permeability and Efflux Mechanism Elucidation
While direct studies on membrane permeability and efflux mechanisms using (14C)Histidine are less common, the principles of radiotracer experiments lend themselves to such investigations. The rate of (14C)Histidine accumulation within cells or vesicles provides a measure of membrane permeability. Efflux can be studied by pre-loading cells with (14C)Histidine and then measuring the rate at which the radioactivity is released into the external medium. The imidazole (B134444) side chain of histidine can be positively charged or polar depending on the pH, which can influence its membrane permeability. nih.gov Studies on Cu(II) complexes of histidine-containing peptides have shown that modifications can increase membrane permeability. researchgate.net
Comparative Analysis of Histidine Transport Across Different Cell Types (excluding human cells)
The use of (14C)Histidine has allowed for a comparative analysis of histidine transport systems across various non-human cell types, revealing both conserved and distinct mechanisms.
In pigeon red blood cells, the uptake of histidine is primarily mediated by a Na+-independent system, designated Lp. umich.edu A smaller component of uptake is attributed to a separate system for cationic amino acids. umich.edu The addition of 5 mM histidine was found to inhibit the uptake of 0.05 mM serine by 21%, suggesting some interaction with other neutral amino acid transport pathways. umich.edu
In contrast, the Ehrlich ascites tumor cell divides its histidine uptake between the Na+-independent L system and the Na+-requiring A system at pH values where histidine is predominantly without a net charge. umich.edu At a lower pH of 5, where histidine is primarily cationic, an additional transport component becomes apparent, which can be inhibited by lysine (B10760008) but not by neutral amino acids, and is assigned to the Ly+ system. umich.edu
This comparative data highlights the diversity of histidine transport mechanisms, with different cell types employing distinct systems with varying ion dependencies and substrate specificities.
Enzymatic Reaction Mechanism and Kinetic Analyses with 14c Histidine
Dipeptide Synthetases (e.g., Carnosine/Homocarnosine (B1673341) Synthetase) Activity
(14C)Histidine is also a key substrate for studying the activity of dipeptide synthetases, such as carnosine synthetase and homocarnosine synthetase. These enzymes catalyze the formation of histidine-containing dipeptides. nih.govnih.gov Carnosine (β-alanyl-L-histidine) and homocarnosine (γ-aminobutyryl-L-histidine) are found in significant concentrations in muscle and brain tissue and are believed to have various physiological roles, including antioxidant and anti-inflammatory functions. nih.govmedchemexpress.comresearchgate.netoup.com
The synthesis of these dipeptides can be monitored by incubating tissue extracts or purified enzymes with (14C)Histidine and the corresponding beta- or gamma-amino acid (β-alanine or GABA). nih.govnih.gov The radiolabeled dipeptide products are then separated from the unreacted (14C)Histidine substrate using techniques like chromatography. The amount of radioactivity incorporated into the dipeptide is a direct measure of the synthetase activity. nih.govnih.gov Studies using this methodology have demonstrated that brain tissue can synthesize both homocarnosine and carnosine. nih.govnih.gov
Table 2: Dipeptide Synthesis Reaction
| Enzyme | Substrates | Product |
|---|---|---|
| Carnosine Synthetase | ATP, L-histidine, β-alanine | Carnosine, ADP, Phosphate |
Histidine-Modifying Enzyme Characterization
The imidazole (B134444) side chain of histidine is a target for various enzymatic modifications, and (14C)Histidine can be used to characterize the enzymes responsible for these transformations. rsc.orgchinesechemsoc.org For example, histidine decarboxylase converts histidine to histamine (B1213489), a crucial signaling molecule in inflammatory responses and neurotransmission. nih.gov Histidine ammonia-lyase (histidase) is another key enzyme that deaminates histidine to produce urocanic acid. nih.govwikipedia.org
Radiometric assays using (14C)Histidine with a label in the carboxyl group are particularly useful for studying decarboxylases. The activity of histidine decarboxylase can be quantified by measuring the release of ^14^CO2. creative-enzymes.com Similarly, the action of histidase can be followed by chromatographically separating the radiolabeled urocanic acid product from the histidine substrate. These sensitive assays are essential for determining the kinetic properties of these enzymes and for screening potential inhibitors.
Allosteric Regulation and Enzyme-Ligand Interaction Dynamics
Allosteric regulation, where the binding of a ligand to one site on an enzyme affects the activity at a distant active site, is a fundamental mechanism for controlling enzyme function. Histidine residues are often involved in these regulatory processes, either as part of the allosteric binding site or as key components of the catalytic site that is being regulated. mdpi.comnih.gov Histidine kinases, for example, are critical sensor proteins in bacterial two-component signaling systems that are subject to allosteric control. nih.govnih.gov
(14C)Histidine can be used as a radioligand in binding assays to study enzyme-ligand interactions. Techniques such as equilibrium dialysis or filter binding assays can quantify the binding of (14C)Histidine to an enzyme. By measuring how the binding of (14C)Histidine is affected by the presence of a suspected allosteric regulator, researchers can elucidate the mechanisms of allosteric control. These studies can determine the dissociation constant (Kd) for ligand binding and reveal whether the allosteric effector enhances or inhibits substrate binding, providing critical insights into the dynamics of enzyme regulation.
14c Histidine in Comparative Biochemical and Physiological Studies
Metabolic Differences Across Species (e.g., Fish, Amphibians, Microorganisms)
The metabolism of histidine exhibits remarkable diversity across the animal and microbial kingdoms. The use of [14C]Histidine has been instrumental in elucidating these species-specific pathways.
In fish , histidine metabolism is of particular interest due to its high concentration in the muscle tissue of certain species, especially red-meat fish like tuna. dfo-mpo.gc.ca Studies using [14C]Histidine have shown that fish can rapidly take up the labeled histidine from the blood into their tissues. researchgate.net For instance, in skipjack tuna, the metabolic half-life of histidine in the blood is short, while it is significantly longer in the muscle tissue, indicating rapid uptake and slower turnover within the muscle. researchgate.net The label from [14C]Histidine is also incorporated into the dipeptides carnosine and anserine (B1665513) in fish muscle, although this process is relatively slow. researchgate.net The concentration of free L-histidine and related dipeptides varies among different fish species and can be influenced by factors like growth and environmental conditions. dntb.gov.ua Unlike many other animals, the decarboxylation of histidine to histamine (B1213489) is not a common metabolic route in fish. mdpi.comnih.gov
Amphibians , such as frogs, have been studied to understand the biosynthesis of histidine-containing compounds. Research involving the injection of [14C]histidine has demonstrated its incorporation into homocarnosine (B1673341) and carnosine in the frog brain, both in vivo and in vitro. amanote.com This highlights a key metabolic pathway for histidine in the amphibian nervous system.
In the realm of microorganisms , studies with [14C]Histidine have shed light on amino acid utilization and metabolism. For example, the ruminal bacterium Synergistes jonesii has been shown to utilize arginine and histidine as major energy-yielding substrates. nih.gov Experiments using [U-14C]-histidine revealed that its metabolism in this bacterium leads to the production of formate (B1220265) and propionate, in addition to other products. nih.gov In other bacterial studies, the uptake of [U-14C]histidine by bacterial strain HIS 42 in a histidine-limited environment was characterized by a high affinity uptake system. nih.gov The biosynthesis of histidine itself has been extensively studied in prokaryotes like E. coli and Corynebacterium glutamicum, where the pathway from phosphoribosyl pyrophosphate (PRPP) is well-conserved. wikipedia.orgnih.gov
Interactive Data Table: Comparative [14C]Histidine Metabolism
| Species/Organism | Key Metabolic Findings with [14C]Histidine | Primary Histidine-Related Compounds | Reference |
| Fish (Skipjack Tuna) | Rapid uptake from blood to tissues; long half-life in muscle; slow incorporation into carnosine and anserine. | L-histidine, Carnosine, Anserine | researchgate.net |
| Amphibians (Frog) | Incorporation into homocarnosine and carnosine in the brain. | Homocarnosine, Carnosine | amanote.com |
| Microorganisms (Synergistes jonesii) | Used as a major energy source; metabolism yields formate and propionate. | Formate, Propionate | nih.gov |
| Microorganisms (Bacterial strain HIS 42) | High-affinity uptake system in histidine-limited conditions. | N/A | nih.gov |
Cellular and Tissue-Specific Histidine Metabolism
The metabolism of [14C]Histidine also displays significant variation at the cellular and tissue levels within a single organism. This specificity is crucial for understanding the diverse physiological roles of histidine.
In fish, there is a clear distinction between the metabolism in different muscle types and organs. For example, in skipjack tuna, the concentration of histidine and related compounds is substantially higher in white muscle compared to red muscle. researchgate.net Following injection of [14C]Histidine, the label is rapidly transported from the blood to the liver and muscles, and there is also evidence of transport from white muscle to red muscle. researchgate.net This suggests a dynamic interplay between tissues in the storage and utilization of histidine.
In mammals, the liver is a primary site for histidine catabolism. mdpi.com Here, histidine is converted to urocanic acid by the enzyme histidase, a key step in its degradation pathway. mdpi.com This pathway is largely absent in fish. nih.gov In the brain, histidine that crosses the blood-brain barrier can be converted to the neurotransmitter histamine. mdpi.com
Studies in rats have shown that the activity of histidine transaminase, another enzyme in histidine metabolism, is elevated in the fetal liver and decreases after birth. nih.gov Furthermore, its activity can be influenced by dietary protein content. nih.gov
The use of [14C]Histidine allows for the tracing of its incorporation into proteins, providing a method to study protein synthesis and turnover in different tissues. ontosight.ai This is essential for understanding how cells in various tissues regulate their protein content and respond to metabolic demands.
Responses to Nutritional or Environmental Perturbations in Experimental Models
Experimental models using [14C]Histidine have been pivotal in understanding how organisms adapt their histidine metabolism in response to nutritional or environmental changes.
Nutritional Perturbations:
In fish, dietary histidine levels have a significant impact on growth and tissue composition. juniperpublishers.com Studies have shown that histidine supplementation can increase the protein content of the whole body in fish. juniperpublishers.com In rats, dietary protein content can modulate the activity of histidine transaminase in the liver. nih.gov Furthermore, restricting dietary histidine in mice has been shown to improve metabolic health, correcting abnormalities associated with diet-induced obesity such as impaired glucose tolerance and hepatic steatosis. biorxiv.org
Starvation represents an extreme nutritional perturbation. In skipjack tuna, starvation leads to a dramatic decrease in histidine levels in white muscle, while carnosine levels increase, suggesting a mobilization of histidine from storage forms. researchgate.net
Environmental Perturbations:
While direct studies using [14C]Histidine to probe environmental perturbations are less common, the foundational knowledge of histidine metabolism allows for inferences. For example, since histidine and its related compounds act as important intracellular buffers in fish muscle, their metabolism is crucial for maintaining pH balance during periods of anaerobic exercise, which can be considered an environmental stressor. nih.govjuniperpublishers.com
Interactive Data Table: [14C]Histidine in Response to Perturbations
| Experimental Model | Perturbation | Observed Metabolic Response with [14C]Histidine or Related Findings | Reference |
| Fish (General) | Varying dietary histidine | Affects growth, whole-body protein content. | juniperpublishers.com |
| Rats | High dietary protein (>25%) | Increased histidine transaminase activity in the liver. | nih.gov |
| Mice | Dietary histidine restriction | Corrects impaired glucose tolerance and hepatic steatosis in obese models. | biorxiv.org |
| Fish (Skipjack Tuna) | Starvation | Decreased histidine and increased carnosine in white muscle. | researchgate.net |
Advanced Analytical Methodologies for 14c Histidine and Its Metabolites
Liquid Scintillation Counting (LSC) for Radioactivity Quantification
Liquid Scintillation Counting (LSC) stands as a fundamental and widely used technique for the quantitative measurement of the beta-emitting radionuclide ¹⁴C in (14C)Histidine studies. This method is highly sensitive and offers a direct measure of the total radioactivity within a given sample, which is crucial for determining the concentration of the radiolabeled compound and its metabolites in tissues, fluids, and cellular extracts.
The principle of LSC involves the sample containing the ¹⁴C-labeled compound being mixed with a liquid scintillation cocktail. This cocktail contains a solvent and fluors (scintillators). The beta particles emitted by the ¹⁴C atoms transfer energy to the solvent molecules, which in turn transfer that energy to the fluor molecules. The excited fluors then emit photons of light as they return to their ground state. These light flashes are detected by photomultiplier tubes (PMTs) within the liquid scintillation counter, which convert the light into electrical pulses. The rate of these pulses is proportional to the amount of radioactivity in the sample, typically reported in disintegrations per minute (DPM) or Becquerels (Bq).
In studies involving (14C)Histidine, LSC is applied to quantify radioactivity in various fractions obtained during experimental procedures. For instance, after administration of (14C)Histidine to an organism, tissues can be homogenized, or fluids like plasma and urine can be collected. These samples are then processed and mixed with a scintillation cocktail for analysis. The total radioactivity measured provides data on the absorption, distribution, and excretion of the labeled compound.
Quenching, a process that reduces the efficiency of the energy transfer and light emission, is a critical factor to account for in LSC. Chemical quenching can be caused by substances in the sample that interfere with the energy transfer, while color quenching is caused by colored materials that absorb the emitted light. Modern liquid scintillation counters employ various methods for quench correction to ensure accurate quantification.
Chromatographic Separation Techniques for Metabolite Profiling (e.g., HPLC, GC)
While LSC provides total radioactivity, it does not distinguish between the parent compound, (14C)Histidine, and its various radioactive metabolites. To achieve this separation and profile the metabolites, chromatographic techniques are essential. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of polar, non-volatile compounds like amino acids and their derivatives.
In a typical workflow, a biological sample containing (14C)Histidine and its metabolites is first processed and then injected into an HPLC system. The components of the mixture are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). Different types of HPLC columns, such as reversed-phase C18 columns, can be used depending on the polarity of the metabolites of interest.
The effluent from the HPLC column can be collected in fractions at specific time intervals. The radioactivity in each fraction is then quantified using LSC. By plotting the radioactivity against the retention time, a radiochromatogram is generated, which shows distinct peaks corresponding to (14C)Histidine and its individual ¹⁴C-containing metabolites. This allows for the quantification of each specific compound.
Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives of histidine metabolites. This technique often requires a derivatization step to convert the non-volatile amino acids into more volatile compounds suitable for GC analysis. The separated compounds can then be detected by a radioactivity detector or collected for LSC.
The following table provides an illustrative example of data that could be obtained from an HPLC analysis of a plasma sample after (14C)Histidine administration.
Table 1: Illustrative HPLC Radiochromatogram Data for (14C)Histidine Metabolite Profiling
| Retention Time (min) | Radioactivity (DPM) | Tentative Identification |
|---|---|---|
| 5.2 | 15,200 | Metabolite A (e.g., ¹⁴C-Urocanic acid) |
| 8.7 | 4,500 | Metabolite B (e.g., ¹⁴C-Formiminoglutamic acid) |
| 12.4 | 35,800 | ( |
Autoradiography and Imaging Techniques for Spatiotemporal Analysis
To understand the spatial and temporal distribution of (14C)Histidine and its metabolites within an organism, tissue, or even at the cellular level, autoradiography and other imaging techniques are invaluable. These methods provide a visual map of the localization of radioactivity.
In whole-body autoradiography, a subject previously administered (14C)Histidine is euthanized at a specific time point, frozen, and sectioned into thin slices. These slices are then placed in close contact with a photographic emulsion or a phosphor imaging plate. The beta particles emitted from the ¹⁴C atoms expose the film or plate, creating a latent image. After an exposure period, the film is developed, or the plate is scanned, revealing the areas where the radiolabeled compound and its metabolites have accumulated. This technique provides a detailed overview of the distribution in various organs and tissues.
For higher resolution at the tissue or cellular level, micro-autoradiography can be performed. In this technique, thin tissue sections are coated with a photographic emulsion and observed under a microscope after exposure and development. This allows for the localization of radioactivity to specific cell types or subcellular structures.
Modern advancements include quantitative whole-body autoradiography (QWBA), which uses imaging plates and specialized software to not only visualize but also quantify the concentration of radioactivity in different tissues. This provides detailed pharmacokinetic data on the tissue distribution of the compound.
Integration with Mass Spectrometry for Metabolomic Studies
The integration of chromatographic separation with mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), represents a powerful approach for definitive metabolite identification in (14C)Histidine studies. While radiochromatography can quantify radioactive peaks, it does not provide structural information. MS, on the other hand, can determine the mass-to-charge ratio (m/z) and fragmentation pattern of a molecule, enabling its structural elucidation.
In an LC-MS-based metabolomics study, the effluent from the HPLC column is split. A portion is directed to a radioactivity detector (or collected for LSC) to generate the radiochromatogram, while the other portion is introduced into the mass spectrometer. This parallel detection allows for the correlation of radioactive peaks with specific mass spectral data.
When a radioactive peak is detected, the corresponding mass spectrum can be analyzed to identify the compound. The high mass resolution and accuracy of modern mass spectrometers can provide the elemental composition of the metabolite. Further fragmentation using tandem mass spectrometry (MS/MS) can reveal structural details, leading to a confident identification.
This integrated approach is particularly powerful for discovering and identifying novel or unexpected metabolites of (14C)Histidine. The combination of radioactivity detection confirms that the identified compound is indeed a metabolite of histidine, while the mass spectral data provides its chemical identity.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| ( |
| Carbon-14 (B1195169) |
| Histidine |
| ¹⁴C-Urocanic acid |
Future Directions in 14c Histidine Research
Integration with Multi-Omics Approaches for a Holistic Understanding
The era of systems biology demands a comprehensive understanding of biological processes, moving beyond single-data-point analyses. Integrating data from various "-omics" fields is crucial for a holistic view of molecular interactions. frontiersin.org The future of [14C]Histidine research lies in its powerful combination with multi-omics platforms like fluxomics and proteomics to unravel the intricate network of metabolic and cellular activities.
Fluxomics: This field measures the rates of metabolic reactions, providing a dynamic picture of cellular metabolism. frontiersin.orgbiospec.net By using [14C]Histidine as a tracer, researchers can precisely track the flow of carbon atoms through various metabolic pathways. biospec.netcreative-proteomics.com This approach, known as metabolic flux analysis (MFA), is instrumental in understanding how cells utilize nutrients and how metabolic pathways are rewired in disease states like cancer and diabetes. creative-proteomics.comfrontiersin.org The integration of [14C]Histidine with fluxomics can elucidate the contributions of histidine to central carbon metabolism, amino acid biosynthesis, and the production of important derivatives. uark.edu
Proteomics: The study of the entire protein complement of a cell or organism offers a direct view of the functional machinery. When combined with [14C]Histidine labeling, proteomics can track the synthesis, degradation, and post-translational modifications of proteins. ontosight.ai For instance, researchers can monitor the incorporation of [14C]Histidine into newly synthesized proteins, providing a dynamic measure of protein turnover. ontosight.ainih.gov This is particularly relevant for studying histidine-rich proteins and their role in various cellular processes. nih.gov Furthermore, recent advancements allow for the analysis of 13C-peptide labeling to understand subpopulation metabolism within heterogeneous systems. researchgate.net
The synergy between [14C]Histidine tracing and multi-omics is poised to provide unprecedented insights into cellular physiology and disease. This integrated approach will enable the construction of more accurate and predictive models of biological systems. frontiersin.org
Development of Novel In Vitro and In Vivo (non-human) Experimental Models
To fully harness the potential of [14C]Histidine, researchers are developing more sophisticated experimental models that better recapitulate complex biological environments.
Novel In Vitro Models: Traditional 2D cell cultures are being replaced by more physiologically relevant systems. For example, a novel in vitro model for assessing postnatal myonuclear accretion has been developed using a co-culture of myoblasts and myotubes. nih.gov Such models, which can be analyzed using techniques like live-cell time-lapse imaging and Cre/LoxP-based reporter systems, offer a powerful platform to study the specific roles of signaling molecules in myogenesis. nih.gov The use of [14C]Histidine in these advanced in vitro systems can provide detailed information on amino acid utilization during complex cellular processes. Another example is the development of a novel in vitro release test for liposome (B1194612) formulations using column-switching high-performance liquid chromatography (HPLC), which can be adapted to study the delivery of [14C]histidine-containing compounds. jst.go.jp
Advanced In Vivo (non-human) Models: Animal models remain crucial for understanding systemic metabolism and the in vivo fate of compounds. Studies using frog brains have demonstrated the in vivo and in vitro synthesis of homocarnosine (B1673341) and carnosine from [14C]Histidine. nih.gov More complex models, such as those used to study the disposition kinetics of L-histidine in the plasma, cerebrospinal fluid, and brain parenchyma of mice, provide valuable pharmacokinetic data. researchgate.net Future research will likely involve the use of genetically engineered non-human models to investigate the role of specific transporters and enzymes in histidine metabolism, with [14C]Histidine serving as a key tracer. Furthermore, in vivo studies in larval fish have utilized proteins labeled with 14C-amino acids to examine digestive physiology, highlighting the importance of using appropriately labeled model proteins for metabolic research. researchgate.net
These advanced models, in conjunction with [14C]Histidine, will offer a more nuanced understanding of histidine metabolism in health and disease.
Advancements in Radiolabeling Strategies for Complex Biomolecules
The efficient and specific incorporation of radiolabels into complex molecules is a continuous challenge in radiochemistry. Future advancements in this area will significantly impact the utility of [14C]Histidine.
Late-Stage Labeling: A significant advancement is the development of late-stage radiolabeling techniques. openmedscience.com This approach introduces the 14C isotope into a molecule at a later step in the synthetic process, which is more efficient and cost-effective than traditional multi-step syntheses that start with a simple 14C-labeled precursor. openmedscience.comacs.org This is particularly advantageous for labeling complex drug candidates. openmedscience.com
Carbon Isotope Exchange (CIE): A promising frontier in radiolabeling is carbon isotope exchange, which allows for the direct replacement of a stable carbon atom with a 14C atom in a finished molecule. acs.org While currently limited to specific functional groups, expanding this technology to a wider range of chemical functionalities is a key area of future research. acs.org
Labeling of Biologics: The increasing importance of biopharmaceuticals, such as peptides, proteins, and antibodies, presents new challenges for radiolabeling. researchgate.net While 14C-labeling is standard for small molecules, its low molar activity can be a limitation for larger biomolecules, especially in imaging studies. nih.gov Strategies to overcome this include the incorporation of 14C-labeled amino acids during peptide synthesis. nih.gov Future research will focus on developing more efficient methods for introducing 14C into these large and complex molecules, potentially through innovative bioconjugation techniques. contractpharma.com
These advancements in radiolabeling will not only make the synthesis of [14C]Histidine and its derivatives more accessible but will also open up new avenues for its application in tracing complex biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
